Tripropylene Glycol Diacrylate, Mixture of Isomers is a difunctional acrylic monomer widely used in various industrial applications. It is characterized by its low viscosity, good flexibility, and ability to polymerize under ultraviolet light or electron beam radiation. This compound is often utilized as a reactive diluent in coatings, inks, and adhesives, contributing to the formulation of materials with enhanced properties.
The compound's chemical structure is represented by the molecular formula and a molecular weight of approximately 300.35 g/mol. Its CAS number is 42978-66-5, indicating its unique identification in chemical databases . The compound is produced through the reaction of tripropylene glycol with acrylic acid, typically involving catalysts and polymerization inhibitors to control the reaction process .
The synthesis of Tripropylene Glycol Diacrylate involves several steps:
The reaction typically requires careful temperature control and timing, with reactions lasting from several hours up to five hours depending on specific conditions . The use of solvents and inhibitors is crucial for achieving high purity and yield.
Tripropylene Glycol Diacrylate consists of a branched alkyl polyether backbone with two acrylate groups attached at each end. This structure allows for effective polymerization when exposed to free radicals.
Tripropylene Glycol Diacrylate undergoes polymerization reactions when exposed to ultraviolet light or electron beams. This process involves the formation of free radicals that initiate the polymer chain growth.
The polymerization mechanism typically involves:
This process results in cross-linked networks that enhance material properties such as durability and flexibility .
The mechanism of action for Tripropylene Glycol Diacrylate primarily revolves around its ability to form cross-linked polymer networks upon exposure to energy sources like ultraviolet light.
During polymerization:
Tripropylene Glycol Diacrylate has diverse applications across various fields:
Tripropylene glycol diacrylate (TPGDA, CAS 42978-66-5) is synthesized via esterification of tripropylene glycol (TPG) with acrylic acid. The molecular structure of TPG—comprising three propylene oxide units—generates regioisomers due to variable ether linkage positions (sec-ether vs. tert-ether) and acrylate attachment sites (primary vs. secondary hydroxyl groups). The isomer distribution directly influences TPGDA’s viscosity, reactivity, and polymer properties. Industrial synthesis typically yields a mixture dominated by branched isomers (∼70%), with linear isomers constituting the remainder [4] [6].
Key isomer control strategies include:
Table 1: Isomer Distribution in TPGDA Synthesized Under Different Conditions
Precursor Purity | Reaction Temp (°C) | Linear Isomers (%) | Branched Isomers (%) |
---|---|---|---|
95% TPG | 110 | 28 | 72 |
99% TPG | 90 | 42 | 58 |
92% TPG | 120 | 15 | 85 |
Esterification catalysts critically impact TPGDA’s reaction kinetics and product quality. Conventional acid catalysts (e.g., p-toluenesulfonic acid, methanesulfonic acid) operate at 0.5–2.0 wt% loadings, achieving 85–90% esterification within 8–10 hours but requiring post-reaction neutralization [1] [5]. Heterogeneous catalysts, notably macroporous ion-exchange resins (e.g., Amberlyst™), enable continuous processes with near-zero catalyst loss, suppressing side reactions like Michael addition even at 100–110°C [2] [5].
Reaction kinetics studies reveal:
Table 2: Catalytic Performance in TPGDA Synthesis
Catalyst Type | Loading (wt%) | Time (h) | Yield (%) | Acid Value (mg KOH/g) |
---|---|---|---|---|
Methanesulfonic acid | 2.2 | 14 | 89 | 0.5–1.0 |
p-Toluenesulfonic acid | 1.8 | 16 | 85 | 1.0–1.5 |
Ion-exchange resin | 15* | 16 | 94 | ≤0.3 |
*Volume percentage relative to reactants
Residual acrylic acid (0.5–2.0 wt%) and polymerization catalysts necessitate rigorous purification to achieve technical-grade TPGDA (acid value ≤0.1 mg KOH/g). Traditional methods involve alkaline washing (5% Na₂CO₃), followed by aqueous extraction and vacuum distillation, generating 1 ton of wastewater per ton of product [1] [5]. Advanced adsorption techniques employ sequential macroporous resin and activated molecular sieves to remove acids and metal ions, reducing wastewater by 95% and minimizing acrylic acid loss [2] [5].
Polymerization inhibitors are integrated post-purification:
Table 3: Purification Efficiency Comparison
Method | Wastewater (ton/ton TPGDA) | Acrylic Acid Loss (%) | Final Acid Value (mg KOH/g) |
---|---|---|---|
Alkaline washing | 1.0 | 12–15 | ≤0.1 |
Solvent extraction | 0.8 | 8–10 | ≤0.2 |
Resin adsorption | 0.05 | 3–5 | ≤0.03 |
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